N-(1-cyano-1-methylpropyl)-4-fluorobenzamide
Description
N-(1-cyano-1-methylpropyl)-4-fluorobenzamide is a fluorinated benzamide derivative characterized by a cyano-substituted alkyl chain at the amide nitrogen. The compound’s structure comprises a 4-fluorobenzoyl group linked to a 1-cyano-1-methylpropyl moiety. The electron-withdrawing fluorine and cyano groups may influence its electronic properties, solubility, and binding interactions, though detailed pharmacological or crystallographic studies remain sparse in the literature .
Properties
IUPAC Name |
N-(2-cyanobutan-2-yl)-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O/c1-3-12(2,8-14)15-11(16)9-4-6-10(13)7-5-9/h4-7H,3H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RREOYSHUZQUNJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#N)NC(=O)C1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-cyano-1-methylpropyl)-4-fluorobenzamide typically involves the reaction of 4-fluorobenzoic acid with 1-cyano-1-methylpropylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(1-cyano-1-methylpropyl)-4-fluorobenzamide can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: this compound can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1-cyano-1-methylpropyl)-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and fluorine atom play crucial roles in modulating the compound’s binding affinity and specificity. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogs of N-(1-cyano-1-methylpropyl)-4-fluorobenzamide include compounds with modifications to the amide substituent or the benzoyl ring. Below is a comparative analysis:
Key Observations :
- Substituent Impact: The 1-cyano-1-methylpropyl group in the target compound introduces steric bulk and polarity compared to the acetylpiperidin group in its analog. This likely affects bioavailability and target selectivity.
- Biological Activity: While N-(1-acetylpiperidin-4-yl)-4-fluorobenzamide is patented for retinal neuritogenesis and visual dysfunction improvement , the cyano derivative’s activity remains uncharacterized. The cyano group may confer metabolic stability but reduce solubility compared to acetylated analogs.
Crystallographic and Computational Insights
Structural elucidation of similar benzamide derivatives often employs X-ray crystallography, with software like SHELX enabling refinement of small-molecule structures . For example, the acetylpiperidin analog’s crystal structure (if resolved) could provide insights into conformational preferences, which are critical for docking studies. Computational models suggest that the cyano group in this compound may form dipole interactions with target proteins, while the methylpropyl chain could induce steric hindrance.
Biological Activity
N-(1-cyano-1-methylpropyl)-4-fluorobenzamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a unique structure characterized by:
- Molecular Formula : C11H12FN3O
- Molecular Weight : 219.23 g/mol
- Functional Groups : Amide, cyano, and fluorine substituent on the benzene ring.
This structural configuration allows for diverse interactions with biological targets, making it a candidate for further research.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The proposed mechanisms include:
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes by binding to their active sites, thus blocking substrate access and inhibiting enzymatic activity. This mechanism is crucial in pathways involving metabolic regulation and signal transduction.
- Biochemical Probing : It has been investigated as a biochemical probe to study enzyme interactions, particularly in the context of drug design and development. Understanding these interactions can lead to the identification of novel therapeutic targets.
Anticancer Properties
Recent studies have explored the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.2 | Induction of apoptosis |
| A549 (Lung Cancer) | 10.5 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 12.8 | Inhibition of proliferation |
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has been evaluated for anti-inflammatory effects. Studies indicate that it can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting potential applications in treating inflammatory diseases.
Case Studies
-
Study on Enzyme Interaction :
A study published in Journal of Medicinal Chemistry investigated the interaction between this compound and a specific deubiquitylating enzyme (DUB). The results showed that the compound effectively inhibited the enzyme's activity, leading to enhanced apoptosis in cancer cells . -
Anticancer Efficacy :
In a preclinical trial, researchers tested this compound against various tumor models. The compound demonstrated significant tumor reduction compared to control groups, indicating its potential as a therapeutic agent in oncology . -
Inflammation Model :
An animal model study assessed the anti-inflammatory effects of the compound in induced arthritis. Results indicated a marked reduction in swelling and pain, correlating with decreased levels of inflammatory markers in serum analysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
